gamma-Caprolactone

Description

Properties

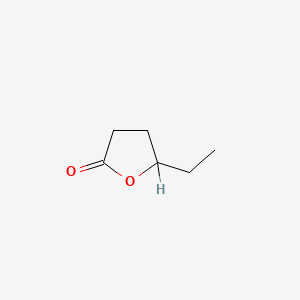

IUPAC Name |

5-ethyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-5-3-4-6(7)8-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBFHTYHTHYHCDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041298 | |

| Record name | gamma-Caprolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS], Liquid, colourless to pale yellow liquid with a herbaceous, sweet odour | |

| Record name | 4-Hexanolide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10628 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Gamma-Caprolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003843 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | gamma-Hexalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/449/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

100.00 to 102.00 °C. @ 18.00 mm Hg | |

| Record name | Gamma-Caprolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003843 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, 1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | Gamma-Caprolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003843 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | gamma-Hexalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/449/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.020-1.025 | |

| Record name | gamma-Hexalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/449/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

695-06-7, 63357-95-9 | |

| Record name | γ-Hexalactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=695-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hexanolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Caprolactone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134769 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Caprolactone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24255 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Furanone, 5-ethyldihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | gamma-Caprolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexan-4-olide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 63357-95-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-HEXALACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J16NAT1G41 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Gamma-Caprolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003843 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-18 °C | |

| Record name | Gamma-Caprolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003843 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to γ-Caprolactone

CAS Number: 695-06-7

This technical guide provides a comprehensive overview of gamma-Caprolactone (γ-Caprolactone), a versatile lactone with significant applications in polymer chemistry, agriculture, and as a precursor in fine chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its chemical and physical properties, synthesis, analytical methods, and key biological pathways.

Physicochemical Properties of γ-Caprolactone

γ-Caprolactone, also known as γ-hexalactone, is a colorless liquid. Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 695-06-7 | [1][2][3][4][5] |

| Molecular Formula | C₆H₁₀O₂ | [1][2][4] |

| Molecular Weight | 114.14 g/mol | [1][2][3][4] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 219-220 °C | [3] |

| Melting Point | -18 °C | [2] |

| Density | 1.023 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.439 | [6][7] |

| Flash Point | 98 °C (208.4 °F) - closed cup | [6][7] |

| Solubility | Does not mix well with water. | [8] |

| Vapor Pressure | 1.5 mm Hg at 20 °C | |

| InChI Key | JBFHTYHTHYHCDJ-UHFFFAOYSA-N | [3] |

Synthesis of γ-Caprolactone

The primary industrial method for the synthesis of lactones such as γ-caprolactone is the Baeyer-Villiger oxidation. This reaction involves the oxidation of a cyclic ketone with a peracid.

Experimental Protocol: Baeyer-Villiger Oxidation of Cyclohexanone

While a specific protocol for γ-caprolactone was not detailed in the provided search results, a general procedure for the Baeyer-Villiger oxidation of a cyclic ketone (cyclohexanone to ε-caprolactone) using a peracid is described below. This can be adapted for the synthesis of γ-caprolactone from the corresponding cyclic ketone. The Baeyer-Villiger oxidation converts ketones to esters or lactones and is typically carried out with peracids like m-CPBA or with hydrogen peroxide and a Lewis acid[4].

Materials:

-

Cyclohexanone

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution (saturated)

-

Sodium sulfite solution

-

Magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve cyclohexanone in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in DCM to the cooled ketone solution. The addition should be done portion-wise to control the reaction temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution to neutralize the acidic components.

-

To remove excess peracid, wash the organic layer with a sodium sulfite solution.

-

Separate the organic layer using a separatory funnel and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude lactone.

-

Purify the crude product by distillation under reduced pressure.

Applications in Polymer Chemistry

γ-Caprolactone is a valuable monomer in polymer synthesis, particularly in the production of functional polyesters through ring-opening copolymerization with other lactones like ε-caprolactone[9].

Experimental Protocol: Ring-Opening Copolymerization of γ-Caprolactone and ε-Caprolactone

The following is a representative protocol for the organocatalyzed ring-opening copolymerization of a lactone mixture.

Materials:

-

γ-Caprolactone, dried over CaH₂ and distilled

-

ε-Caprolactone, dried over CaH₂ and distilled

-

Poly(ethylene glycol) (PEG) as an initiator, dried by azeotropic distillation

-

Diphenyl phosphate (DPP) as an organocatalyst

-

Toluene

-

Schlenk flask

-

Argon atmosphere

-

Oil bath

Procedure:

-

Add poly(ethylene glycol) (PEG) and toluene to a Schlenk flask and dehydrate by azeotropic distillation.

-

Under an argon atmosphere, add the desired amounts of γ-caprolactone, ε-caprolactone, and diphenyl phosphate to the flask[10].

-

Place the flask in an oil bath preheated to the desired reaction temperature (e.g., 60 °C) and stir for the specified reaction time (e.g., 7.5 hours)[10].

-

After the reaction, dissolve the crude product in a suitable solvent like dichloromethane and precipitate the final copolymer by adding it to a non-solvent such as diethyl ether[10].

-

Dry the precipitated polymer in a vacuum to a constant weight.

Biological Significance and Signaling Pathways

γ-Caprolactone has been identified as a biostimulant that promotes the growth of the bacterium Rhodococcus erythropolis, which acts as a biocontrol agent against certain plant pathogens[3][9]. This bacterium can assimilate γ-caprolactone and use it as a carbon source. The metabolic pathway for the degradation of γ-caprolactone in R. erythropolis has been elucidated.

The catabolic pathway is initiated by the ring-opening of the lactone by a lactonase enzyme, QsdA. The resulting open-chain form is then degraded through β- and ω-oxidation, with the products entering the Krebs cycle and the β-ketoadipate pathway[1][4].

References

- 1. Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of ε-Caprolactone Oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 5. Ring-opening polymerization of ∈-caprolactam and ∈-caprolactone via microwave irradiation | Semantic Scholar [semanticscholar.org]

- 6. Gamma-Butyrolactone | C4H6O2 | CID 7302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to γ-Caprolactone for Researchers and Drug Development Professionals

Introduction

γ-Caprolactone, a five-membered cyclic ester, is a molecule of significant interest in the fields of polymer chemistry and drug development. While its six-membered counterpart, ε-caprolactone, is more widely known for its biocompatible and biodegradable polymer, poly(ε-caprolactone) (PCL), γ-caprolactone offers unique properties and functionalities that make it a valuable comonomer and a biologically active molecule in its own right. This technical guide provides a comprehensive overview of γ-caprolactone, including its molecular properties, experimental protocols for its use in polymerization, and its role in biological signaling pathways.

Core Molecular and Physical Properties

γ-Caprolactone, also known as γ-hexalactone, possesses a distinct set of physicochemical properties that are crucial for its application in research and development. A summary of these key quantitative data is presented in the table below.

| Property | Value |

| Molecular Weight | 114.14 g/mol |

| Molecular Formula | C₆H₁₀O₂ |

| CAS Number | 695-06-7 |

| Density | 1.023 g/cm³ |

| Boiling Point | 220 °C |

| Melting Point | -18 °C |

| Flash Point | 98 °C |

Experimental Protocols

Synthesis of γ-Caprolactone

The industrial synthesis of lactones such as ε-caprolactone often involves the Baeyer-Villiger oxidation of a corresponding cyclic ketone.[1] While a detailed, step-by-step protocol for the specific synthesis of γ-caprolactone was not explicitly detailed in the surveyed literature, the general principle of this reaction can be applied. This typically involves the oxidation of cyclohexanone with a peroxyacid.[1]

Ring-Opening Copolymerization of γ-Caprolactone with ε-Caprolactone

The copolymerization of γ-caprolactone with ε-caprolactone is a key method for producing functional polyesters with tailored properties. The incorporation of γ-caprolactone can modify the characteristics of PCL, influencing its degradation rate and other physical properties. Below is a detailed protocol for this copolymerization using a tin(II) octoate catalyst.

Materials:

-

ε-Caprolactone (CL), purified by vacuum distillation over calcium hydride.

-

γ-Caprolactone (γ-CL), purified by vacuum distillation.

-

Tin(II) octoate (Sn(Oct)₂), as a solution in toluene.

-

Diethylene glycol (DEG), purified by vacuum distillation.

-

Toluene, anhydrous.

-

Methanol, for precipitation.

-

Chloroform, for dissolution and analysis.

-

Schlenk flask and standard Schlenk line equipment.

-

Magnetic stirrer and heating mantle.

Procedure:

-

Reactor Preparation: A Schlenk flask is dried in an oven at 110 °C overnight and then cooled under a stream of dry nitrogen.

-

Reagent Charging: The desired molar ratio of ε-caprolactone and γ-caprolactone is charged into the Schlenk flask under a nitrogen atmosphere. Anhydrous toluene is added as a solvent.

-

Initiator and Co-initiator Addition: The calculated amount of diethylene glycol (co-initiator) is added to the monomer mixture.

-

Catalyst Addition: The required volume of the tin(II) octoate solution in toluene is added to the reaction mixture to achieve the desired monomer-to-catalyst ratio.

-

Polymerization: The reaction mixture is heated to 140 °C with continuous stirring. The reaction time will depend on the target molecular weight and monomer conversion, typically ranging from several hours to 24-48 hours.[2]

-

Termination and Purification: The reaction is terminated by cooling the flask to room temperature. The resulting viscous polymer solution is dissolved in a minimal amount of chloroform and then precipitated by dropwise addition into cold methanol.

-

Drying: The precipitated copolymer is collected by filtration and dried in a vacuum oven at a moderately elevated temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

Characterization: The final copolymer is characterized by techniques such as ¹H NMR for composition analysis, Gel Permeation Chromatography (GPC) for molecular weight and polydispersity determination, and Differential Scanning Calorimetry (DSC) for thermal properties.

Signaling Pathways and Biological Interactions

γ-Caprolactone and its derivatives are not only building blocks for polymers but also participate in biological signaling. A notable example is the role of γ-caprolactone as a biostimulant for the bacterium Rhodococcus erythropolis, which is a biocontrol agent against certain plant pathogens. This interaction is mediated by the γ-lactone catabolic pathway.

The γ-Lactone Catabolic Pathway in Rhodococcus erythropolis

Rhodococcus erythropolis can utilize γ-lactones as a carbon source. This metabolic capability is also linked to its ability to disrupt quorum sensing in pathogenic bacteria by degrading their N-acyl-homoserine lactone (AHL) signaling molecules. The presence of γ-caprolactone can stimulate the growth of R. erythropolis and enhance its quorum-quenching activity.

Caption: The γ-lactone catabolic pathway in Rhodococcus erythropolis.

Experimental Workflow for Polymer Synthesis and Characterization

The synthesis and subsequent characterization of copolymers involving γ-caprolactone follow a structured workflow to ensure the desired material properties are achieved and verified.

Caption: General workflow for the synthesis and characterization of poly(ε-caprolactone-co-γ-caprolactone).

References

An In-depth Technical Guide to the Chemical Properties of gamma-Caprolactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

gamma-Caprolactone (γ-Caprolactone), also known as γ-hexalactone, is a five-membered cyclic ester with the chemical formula C₆H₁₀O₂. This document provides a comprehensive overview of its core chemical and physical properties, experimental protocols for its analysis and polymerization, and its role in relevant biological pathways. It is intended to serve as a technical resource for professionals in research, chemical synthesis, and drug development.

Core Chemical and Physical Properties

This compound is a colorless liquid characterized by its distinct chemical structure, featuring an ethyl group at the 5-position of the oxolan-2-one ring, which introduces a chiral center.[1] It is a hydrophobic molecule with low solubility in water.[1]

Identifiers and General Properties

| Property | Value | Reference |

| IUPAC Name | 5-ethyloxolan-2-one | [2] |

| Synonyms | γ-Hexalactone, 5-Ethyldihydro-2(3H)-furanone, 4-Hexanolide | [1] |

| CAS Number | 695-06-7 | [3][4][5] |

| Molecular Formula | C₆H₁₀O₂ | [3][5] |

| Molecular Weight | 114.14 g/mol | [1][5] |

| Appearance | Colorless liquid | [1] |

| InChI Key | JBFHTYHTHYHCDJ-UHFFFAOYSA-N | [4][6] |

Physical and Chemical Constants

| Property | Value | Reference |

| Melting Point | -18 °C | [3][7] |

| Boiling Point | 219-220 °C | [1][7] |

| Density | 1.023 g/mL at 25 °C | [1][4] |

| Flash Point | 98.3 °C (closed cup) | [3][4] |

| Refractive Index (n20/D) | 1.432 - 1.439 | [3][4] |

| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C | [3] |

| LogP | 0.26 - 0.498 | [3][6] |

| Solubility | Low water solubility, soluble in organic solvents like DMSO. | [1] |

Spectroscopic Data

Structural characterization of this compound is critical for its identification and purity assessment. The primary techniques include NMR, IR, and Mass Spectrometry.

NMR Spectroscopy

-

¹H-NMR: The proton NMR spectrum provides information on the hydrogen environments in the molecule. Data is available in the Human Metabolome Database.[5][8]

-

¹³C-NMR: The carbon-13 NMR spectrum reveals the different carbon environments. Data is available in the Human Metabolome Database.[6]

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the lactone carbonyl (C=O) stretch, which typically appears around 1770 cm⁻¹.[1]

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of this compound shows a molecular ion peak [M]⁺ at m/z 114, corresponding to its molecular weight. A prominent fragment is observed at m/z 85.[9]

Chemical Reactivity and Polymerization

This compound's reactivity is dominated by its lactone ring.

Ring-Opening Polymerization (ROP)

Like other γ-lactones, the five-membered ring of this compound has low ring strain, which makes its homopolymerization thermodynamically unfavorable and challenging under normal conditions.[1] However, it readily undergoes ring-opening copolymerization with other more strained cyclic esters, such as ε-caprolactone.[1] This allows for the synthesis of functional aliphatic polyesters where the incorporation of this compound units can modify the properties of the final polymer, such as its degradation rate.[1][10]

Hydrolysis

The ester linkage in the lactone ring is susceptible to hydrolysis, particularly under acidic or basic conditions, which opens the ring to form 4-hydroxyhexanoic acid. This reaction is also a key step in its biological degradation.

Experimental Protocols

Protocol: Copolymerization of ε-Caprolactone and γ-Caprolactone via ROP

This protocol describes a general procedure for the synthesis of poly(ε-caprolactone-co-γ-caprolactone) using a tin-based catalyst.

Materials:

-

ε-Caprolactone (CL), dried and distilled

-

γ-Caprolactone (GCL), dried and distilled

-

Stannous octoate (Sn(Oct)₂) catalyst

-

Benzyl alcohol (BnOH) initiator

-

Anhydrous toluene

-

Methanol

-

Schlenk flask and line

-

Argon gas supply

Procedure:

-

A Schlenk flask is charged with the desired molar ratio of ε-caprolactone and γ-caprolactone.

-

Anhydrous toluene is added as a solvent.

-

The initiator, benzyl alcohol, is added to the flask.

-

The reaction mixture is degassed with argon for approximately 10-15 minutes.

-

The catalyst, Sn(Oct)₂, is introduced into the reaction vessel under an argon atmosphere.[11]

-

The flask is sealed and immersed in a preheated oil bath at 110-120 °C.[12][13]

-

The polymerization is allowed to proceed for a specified time (e.g., 18-24 hours) with constant stirring.[12]

-

The reaction is terminated by cooling the flask to room temperature.

-

The polymer is dissolved in a suitable solvent (e.g., dichloromethane) and precipitated in a large excess of cold methanol.[13]

-

The resulting copolymer is collected by filtration and dried under vacuum to a constant weight.

Characterization: The resulting copolymer can be characterized by ¹H-NMR to determine the incorporation of each monomer and by Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity.

Protocol: Analysis by High-Performance Liquid Chromatography (HPLC)

This outlines a general reverse-phase HPLC method for the analysis of this compound.

Instrumentation:

-

HPLC system with UV detector

-

Reverse-phase column (e.g., Newcrom R1)[14]

Mobile Phase:

-

A mixture of acetonitrile (MeCN) and water.[14]

-

An acid modifier such as phosphoric acid or, for MS compatibility, formic acid is typically added.[14]

Procedure:

-

Prepare a standard stock solution of this compound in the mobile phase.

-

Prepare working standards by serial dilution of the stock solution.

-

Prepare samples by dissolving or diluting them in the mobile phase.

-

Set the HPLC system with an appropriate flow rate and column temperature.

-

Inject the standards and samples onto the column.

-

Monitor the elution of this compound using a UV detector at a suitable wavelength.

-

Quantify the amount of this compound in the samples by comparing the peak areas with the calibration curve generated from the standards.

Biological Pathways and Interactions

This compound is not just a synthetic monomer; it also plays specific roles in biological systems.

Catabolism in Rhodococcus erythropolis

This compound acts as a biostimulant, promoting the growth of the biocontrol agent Rhodococcus erythropolis.[1][4] This bacterium can assimilate and use GCL as a carbon source. The metabolic pathway begins with the hydrolysis of the lactone ring by the enzyme lactonase QsdA. The resulting open-chain form is then degraded through β- and ω-oxidation pathways, ultimately feeding into the Krebs cycle.[1][4]

Caption: Catabolic pathway of γ-Caprolactone in Rhodococcus erythropolis.

Substrate for Paraoxonase 1 (PON1)

This compound is a known substrate for Paraoxonase 1 (PON1), a high-density lipoprotein (HDL)-associated enzyme.[15] The native activity of PON1 is considered to be lactonase activity, and it efficiently hydrolyzes the ester bond in γ-lactones.[2] This interaction is significant in the context of human metabolism and detoxification pathways.

Caption: Enzymatic hydrolysis of γ-Caprolactone by Paraoxonase 1 (PON1).

Safety and Handling

This compound is classified as a combustible liquid and can cause eye irritation.[4][16]

-

Handling: Avoid all personal contact, including inhalation. Wear protective clothing, gloves, and safety glasses with side shields.[8]

-

Storage: Store in a cool, dry, well-ventilated area in original, tightly sealed containers. Keep away from ignition sources and incompatible materials such as strong oxidizing agents.[8]

-

First Aid: In case of eye contact, rinse immediately with fresh running water. If skin contact occurs, flush with running water. If inhaled, move to fresh air.[8]

References

- 1. Catabolic pathway of this compound in the biocontrol agent Rhodococcus erythropolis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Structure of Paraoxonase-1 and Its Modifications in Relation to Enzyme Activity and Biological Functions—A Comprehensive Review [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0003843) [hmdb.ca]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0003843) [hmdb.ca]

- 7. 2024.sci-hub.box [2024.sci-hub.box]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003843) [hmdb.ca]

- 9. massbank.eu [massbank.eu]

- 10. This compound | 695-06-7 | Benchchem [benchchem.com]

- 11. Ring opening polymerisation of ɛ-caprolactone with novel microwave magnetic heating and cyto-compatible catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. PON1 - Wikipedia [en.wikipedia.org]

- 14. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. γ-Caprolactone | CAS#:695-06-7 | Chemsrc [chemsrc.com]

- 16. researchgate.net [researchgate.net]

Gamma-Caprolactone: A Comprehensive Safety and Handling Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data for gamma-Caprolactone (γ-Caprolactone), a crucial intermediate in various chemical syntheses. This document consolidates critical information on its physical and chemical properties, toxicological profile, handling procedures, and emergency protocols. The data herein is intended to support risk assessment and ensure safe laboratory practices for professionals in research and drug development.

Chemical and Physical Properties

This compound is a colorless liquid.[1] Key physical and chemical data are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 695-06-7 | [2] |

| Molecular Formula | C₆H₁₀O₂ | [2] |

| Molecular Weight | 114.14 g/mol | [2] |

| Boiling Point | 219 °C (lit.) | [3] |

| Melting Point | -18 °C | [4] |

| Density | 1.023 g/mL at 25 °C (lit.) | [3] |

| Flash Point | 98 °C (208.4 °F) - closed cup | [3] |

| Solubility | Partly miscible with water. | [1] |

| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C | [4] |

Toxicological Information

The toxicological profile of this compound indicates that it can cause irritation to the skin, eyes, and respiratory system.[1] Accidental ingestion may be harmful to health.[1]

| Test | Species | Route | Result | Reference |

| LD50 | Rat | Oral | >5 g/kg | [4] |

| Skin Irritation | Rabbit | Skin | Mild irritant (500 mg/24h) | [1] |

| Eye Irritation | Not specified | Eye | Irritating | [1] |

Experimental Protocols

Acute Oral Toxicity (LD50): The oral LD50 value was determined in rats. While the specific study protocol for this compound is not detailed in the available documents, a general procedure for an acute oral toxicity study in rats, according to OECD Guideline 401 or similar, would be followed.[5] This typically involves the following steps:

-

Animal Selection: Healthy, young adult rats of a single strain are used.[5]

-

Housing and Acclimatization: Animals are housed in controlled environmental conditions (temperature, humidity, light cycle) and acclimatized for at least 5 days before the test.[5]

-

Fasting: Animals are fasted (e.g., for 16 hours) before administration of the test substance.[5]

-

Dose Administration: The test substance is administered in graduated doses to several groups of animals via oral gavage.[6] A vehicle, if used, is administered to a control group.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes over a period of 14 days.[5]

-

Necropsy: All animals (those that die during the study and survivors at the end of the observation period) are subjected to a gross necropsy.[5]

-

Data Analysis: The LD50 value is calculated using a recognized statistical method, such as the Probit method.[5]

Skin Irritation (Draize Test): The skin irritation data was obtained using the Standard Draize test on rabbits.[1][4] A general protocol for the Draize skin irritation test is as follows:

-

Animal Selection: Albino rabbits are commonly used for this test.[7]

-

Preparation: A day before the test, the fur on the back of the rabbit is clipped to expose a sufficient area of skin.

-

Application: A specified amount of the test substance (e.g., 0.5 g or 0.5 mL) is applied to a small area of the clipped skin.[7] The treated area is then covered with a gauze patch.

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 24, 48, and 72 hours) after application.[7] The severity of the reactions is scored. The observation period can extend up to 14 days.[7]

-

Data Analysis: The scores for erythema and edema are used to calculate a primary irritation index, which determines the irritation potential of the substance.

Chronic Toxicity (2-Year Bioassay): A 2-year gavage study was conducted by the National Toxicology Program (NTP) on F344/N rats and B6C3F1 mice to assess the toxicology and carcinogenesis of gamma-Butyrolactone, a related compound.[1][4] The protocol for this type of study generally involves:

-

Animal Selection and Dosing: Groups of 50 male and 50 female rats and mice were administered gamma-Butyrolactone in corn oil by gavage, 5 days a week for two years.[4]

-

In-life Observations: Animals are observed twice daily for mortality and morbidity. Clinical examinations and body weight measurements are performed regularly.

-

Pathology: At the end of the 2-year period, all surviving animals are euthanized. A complete necropsy is performed on all animals, and a comprehensive list of tissues and organs is collected, preserved, and examined microscopically by a pathologist.

-

Data Analysis: The incidences of neoplasms (tumors) and non-neoplastic lesions in the dosed groups are compared with those in the control group to identify any treatment-related effects.

Handling and Storage

Proper handling and storage are crucial to minimize exposure and ensure the stability of this compound.

-

Handling: Avoid all personal contact, including inhalation.[1] Wear protective clothing, including safety glasses with side shields or chemical goggles, and chemical-resistant gloves (e.g., PVC or neoprene).[1] Use in a well-ventilated area. General exhaust is typically adequate, but local exhaust ventilation may be necessary under certain conditions.[1]

-

Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1] Keep away from ignition sources, incompatible materials (such as oxidizing agents and strong bases), and foodstuff containers.[1] Protect containers from physical damage and check regularly for leaks.[1]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential for safely handling this compound.

| Control | Recommendation | Reference |

| Engineering Controls | Use in a well-ventilated area. Local exhaust ventilation may be required. | [1] |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. | [1] |

| Skin Protection | Chemical protective gloves (e.g., PVC, Neoprene). Wear overalls and a P.V.C. apron when there is a risk of exposure. | [1] |

| Respiratory Protection | If ventilation is inadequate, use a suitable respirator with a Type A filter. | [1] |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Minor Spills: Remove all ignition sources.[1] Clean up spills immediately. Absorb with an inert material and place in a suitable container for disposal.

-

Major Spills: Evacuate the area and move upwind.[1] Alert emergency responders. Wear full body protective clothing with breathing apparatus.[1]

Logical Workflow for Spill Response

Caption: Logical workflow for responding to a this compound spill.

Ecological Information

Data on the ecological effects of this compound is limited. It is expected to have low persistence in water/soil and air, with a high potential for bioaccumulation.[1] Care should be taken to prevent its release into the environment.

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. Consult with a licensed professional waste disposal service.

This guide is intended to provide essential safety information and should be used in conjunction with a comprehensive understanding of laboratory safety protocols and the specific Safety Data Sheet (SDS) provided by the manufacturer. Always prioritize safety and handle all chemicals with care.

References

- 1. Abstract for TR-406 [ntp.niehs.nih.gov]

- 2. fda.gov [fda.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. γ-Butyrolactone - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. dep.nj.gov [dep.nj.gov]

- 6. uoanbar.edu.iq [uoanbar.edu.iq]

- 7. Draize test - Wikipedia [en.wikipedia.org]

Synthesis of ε-Caprolactone from Cyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of ε-caprolactone from cyclohexanone, primarily through the Baeyer-Villiger oxidation. It is designed to furnish researchers, scientists, and professionals in drug development with detailed experimental protocols, comparative data on catalytic systems, and a thorough understanding of the underlying reaction mechanisms.

Introduction

ε-Caprolactone is a versatile cyclic ester that serves as a key monomer in the production of biodegradable polymers, such as polycaprolactone (PCL). PCL and its copolymers have found extensive applications in the biomedical field, including in drug delivery systems, tissue engineering scaffolds, and long-lasting implants, owing to their biocompatibility and biodegradability. The synthesis of ε-caprolactone from cyclohexanone via the Baeyer-Villiger oxidation is a cornerstone of its industrial production and a subject of continuous academic and industrial research to develop more efficient, selective, and environmentally benign methodologies.

The Baeyer-Villiger oxidation, first reported by Adolf von Baeyer and Victor Villiger in 1899, is a powerful reaction that converts ketones to esters or cyclic ketones to lactones through the insertion of an oxygen atom adjacent to the carbonyl group.[1][2] This guide will explore various facets of this reaction, focusing on different oxidizing agents, catalytic systems, and the corresponding experimental procedures and performance metrics.

Reaction Mechanisms

The synthesis of ε-caprolactone from cyclohexanone proceeds via the Baeyer-Villiger oxidation. The core of this reaction is the nucleophilic attack of a peroxyacid or a peroxide on the protonated carbonyl carbon of cyclohexanone, leading to a tetrahedral intermediate known as the Criegee intermediate.[1] This is followed by a concerted rearrangement step, which is typically the rate-determining step, where an alkyl group migrates to the adjacent oxygen atom, resulting in the formation of the lactone and a carboxylic acid byproduct.[1]

The regioselectivity of the Baeyer-Villiger oxidation is a critical aspect, governed by the migratory aptitude of the substituents on the ketone. For unsymmetrical ketones, the group that can better stabilize a positive charge will preferentially migrate. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[3] In the case of the symmetrical cyclohexanone, either of the adjacent secondary alkyl groups can migrate.

Catalytic Pathways

The efficiency and selectivity of the Baeyer-Villiger oxidation of cyclohexanone can be significantly enhanced through catalysis. Both Brønsted and Lewis acids are commonly employed to activate either the cyclohexanone or the oxidant.[4]

-

Brønsted Acid Catalysis: Brønsted acids protonate the carbonyl oxygen of cyclohexanone, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the oxidant.[4] They can also react with hydrogen peroxide to form more reactive peroxy acids in situ.[4]

-

Lewis Acid Catalysis: Lewis acids, such as those containing Sn, Ti, or other metals, coordinate to the carbonyl oxygen, thereby activating the ketone.[4] In some cases, the Lewis acid can also activate the hydrogen peroxide. The catalytic activity and selectivity of Lewis acids are often higher than those of Brønsted acids in the oxidation of cyclohexanone.[4]

Below are Graphviz diagrams illustrating the general Baeyer-Villiger oxidation mechanism and the catalytic cycles for Brønsted and Lewis acids.

Caption: General mechanism of the Baeyer-Villiger oxidation of cyclohexanone.

Caption: Catalytic cycles for Brønsted and Lewis acid-catalyzed Baeyer-Villiger oxidation.

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of ε-caprolactone from cyclohexanone.

Synthesis using m-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is adapted from a procedure for a substituted cyclohexanone and is a classic example of the Baeyer-Villiger oxidation using a peroxyacid.[4]

Materials:

-

Cyclohexanone

-

m-Chloroperoxybenzoic acid (m-CPBA, technical grade, ~77%)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium bisulfite (NaHSO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanone (1.0 g, 10.2 mmol) in dichloromethane (20 mL).

-

Cool the solution in an ice bath to 0 °C.

-

In a separate beaker, prepare a solution of m-CPBA (approximately 2.8 g of 77% purity, ~12.2 mmol, 1.2 equivalents) in dichloromethane (30 mL).

-

Slowly add the m-CPBA solution to the stirred cyclohexanone solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of cyclohexanone.

-

Upon completion, cool the reaction mixture again in an ice bath and quench the excess peroxyacid by the slow addition of saturated aqueous sodium bisulfite solution until a negative test with starch-iodide paper is obtained.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude ε-caprolactone can be purified by vacuum distillation.

Synthesis using Hydrogen Peroxide and a Tin-Beta Zeolite Catalyst

This protocol is based on studies utilizing heterogeneous Lewis acid catalysts for a greener synthesis.[5]

Materials:

-

Cyclohexanone

-

Hydrogen peroxide (H₂O₂, 30 wt% in H₂O)

-

Sn-Beta zeolite catalyst

-

1,4-Dioxane (or another suitable solvent)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Centrifuge or filtration setup for catalyst recovery

Procedure:

-

To a round-bottom flask, add the Sn-Beta zeolite catalyst (e.g., 50 mg).[5]

-

Add cyclohexanone (e.g., 2 mmol) and 1,4-dioxane (e.g., 8 mL) to the flask.[5]

-

Heat the mixture to the desired reaction temperature (e.g., 80 °C) with vigorous stirring.[5]

-

Slowly add hydrogen peroxide (30 wt%, e.g., 3 mmol) to the reaction mixture.[5]

-

Maintain the reaction at the set temperature for the specified duration (e.g., 3 hours).[5]

-

After the reaction, cool the mixture to room temperature.

-

Separate the catalyst from the reaction mixture by centrifugation or filtration. The catalyst can be washed with a solvent like acetone, dried, and potentially reused.[5]

-

The liquid phase can be analyzed by gas chromatography (GC) or other analytical techniques to determine the conversion of cyclohexanone and the selectivity for ε-caprolactone.

-

For isolation of the product, the solvent can be removed by distillation, and the remaining mixture can be purified by vacuum distillation or column chromatography.

Data Presentation: Performance of Catalytic Systems

The following tables summarize quantitative data from various studies on the synthesis of ε-caprolactone from cyclohexanone, allowing for a comparison of different catalytic systems.

Table 1: Performance of Various Catalysts in the Baeyer-Villiger Oxidation of Cyclohexanone with H₂O₂

| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Cyclohexanone Conversion (%) | ε-Caprolactone Selectivity (%) | Reference |

| Sn-Beta Zeolite | 30 wt% H₂O₂ | 1,4-Dioxane | 80 | 3 | High | High (can be up to 100%) | [5] |

| Ag-NPs@mont | 30 wt% H₂O₂ | Solvent-free | - | - | 99 | - | [5] |

| Fe₃O₄@I-SR | 30 wt% H₂O₂ | - | - | - | High | - | [5] |

| HSiW/MCM-41 | 30 wt% H₂O₂ | - | - | - | up to 90 | - | [5] |

| Mg-Fe-4 | O₂/Benzaldehyde | Acetonitrile | 80 | 6 | 92.8 | 91.4 | [6] |

Table 2: Performance of Peracid-Based Systems

| Oxidant | Catalyst | Solvent | Temperature (°C) | Time (h) | Cyclohexanone Conversion (%) | ε-Caprolactone Selectivity (%) | Reference |

| Peracetic Acid | - | - | - | - | - | ~90 | [7] |

| Perdecanoic Acid | - | - | 35 | 0.75 | - | 94-99 | [7] |

| In situ PAA* | Perhydrolase CLEA | Aqueous | Room Temp | - | - | 63 (yield) | [8] |

*PAA: Peracetic acid

Conclusion

The synthesis of ε-caprolactone from cyclohexanone via the Baeyer-Villiger oxidation is a well-established and versatile reaction. While traditional methods utilizing peroxyacids like m-CPBA offer high yields, there is a significant research thrust towards developing greener and more sustainable protocols. The use of hydrogen peroxide as a clean oxidant in conjunction with heterogeneous catalysts, such as Sn-Beta zeolites, represents a promising avenue, offering high selectivity and the potential for catalyst recycling.[5] The choice of the specific synthetic route will depend on factors such as the desired scale of the reaction, cost considerations, and environmental impact. The data and protocols presented in this guide provide a solid foundation for researchers to select and optimize the synthesis of ε-caprolactone for their specific applications in drug development and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. PERACID OXIDATION: BAEYER – VILLIGER OXIDATION/REARRANGEMENT – OXIDATION OF CARBONYL COMPOUNDS – My chemistry blog [mychemblog.com]

- 3. jk-sci.com [jk-sci.com]

- 4. chemistry-online.com [chemistry-online.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of ε-Caprolactone Oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portal.research.lu.se [portal.research.lu.se]

The Baeyer-Villiger Oxidation: A Comprehensive Technical Guide to the Synthesis of γ-Caprolactone

For Researchers, Scientists, and Drug Development Professionals

The Baeyer-Villiger (BV) oxidation, a cornerstone of synthetic organic chemistry, offers a powerful method for the conversion of ketones to esters, and more specifically, cyclic ketones to lactones. This guide provides an in-depth exploration of the BV oxidation for the synthesis of γ-caprolactone, a valuable intermediate in the production of biodegradable polymers and a key chiral building block in the pharmaceutical industry. We will delve into the reaction mechanism, various catalytic systems, present quantitative data for comparison, and provide detailed experimental protocols.

The Core Reaction: Mechanism of the Baeyer-Villiger Oxidation

First reported by Adolf von Baeyer and Victor Villiger in 1899, the reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of a ketone.[1] The generally accepted mechanism proceeds through the "Criegee intermediate".[2]

The key steps are as follows:

-

Protonation of the Carbonyl: A peroxyacid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The peroxyacid then attacks the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate.

-

Concerted Rearrangement: In the rate-determining step, a substituent on the ketone migrates to the adjacent oxygen of the peroxide group, accompanied by the departure of a carboxylic acid. This migration occurs with retention of stereochemistry at the migrating center.

-

Deprotonation: Finally, deprotonation of the resulting oxocarbenium ion yields the final ester or lactone product.

Figure 1: Generalized mechanism of the Baeyer-Villiger oxidation.

Catalytic Systems for γ-Caprolactone Synthesis

The synthesis of γ-caprolactone from its corresponding cyclic ketone, cyclopentanone, can be achieved through various catalytic systems, broadly categorized into chemical and enzymatic methods.

Chemical Catalysis

Traditional Baeyer-Villiger oxidations employ stoichiometric amounts of peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA).[3] However, concerns over the handling of potentially explosive peroxyacids have driven the development of catalytic systems that utilize safer oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen (O₂).[3][4] These systems often rely on Lewis or Brønsted acid catalysts to activate the ketone or the oxidant.

Lewis Acid Catalysis: Lewis acids, such as those containing tin (Sn), can coordinate to the carbonyl oxygen of the ketone, enhancing its electrophilicity and facilitating the nucleophilic attack by a peroxide. Sn-containing zeolites, for instance, have shown high selectivity for lactones when using H₂O₂ as the oxidant.

Brønsted Acid Catalysis: Brønsted acids can catalyze the reaction by protonating the carbonyl group, similar to the initial step with peroxyacids. They can also react with hydrogen peroxide to form peroxy acids in situ.

Biocatalysis and Chemoenzymatic Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Baeyer-Villiger monooxygenases (BVMOs) are enzymes that can catalyze the BV oxidation with high enantioselectivity. However, their practical application can be limited by their cost and stability.

A more robust and increasingly popular approach is the chemoenzymatic cascade , which combines the advantages of both chemical and enzymatic catalysis.[5][6] In a typical chemoenzymatic process for γ-caprolactone synthesis, a lipase, such as Candida antarctica lipase B (CALB), is used to generate a peroxyacid in situ from a carboxylic acid and hydrogen peroxide.[3][5] This peroxyacid then performs the non-enzymatic BV oxidation of the ketone. This method avoids the direct handling of unstable peroxyacids and often proceeds under mild reaction conditions.

Figure 2: Chemoenzymatic cascade for γ-caprolactone synthesis.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the Baeyer-Villiger oxidation for the synthesis of caprolactones, providing a comparative overview of different catalytic systems and their efficiencies.

Table 1: Chemoenzymatic Baeyer-Villiger Oxidation of Cyclohexanone Derivatives

| Catalyst | Ketone | Oxidant | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion/Yield (%) | Ref. |

| Immobilized Trichosporon laibacchii lipase | Cyclohexanone | UHP¹ | Acetic Acid | - | 56.5 | - | 98.06 (Yield) | [7] |

| Novozym® 435 | 2-Phenylcyclohexanone | UHP¹ | Ethyl Acetate | EtOAc | 27 | 24 | 88 (Yield) | [8] |

| Immobilized CALB | Toluene | Myristic Acid | 30% H₂O₂ | Toluene | - | 24 | 74 (Yield) | [8] |

| Perhydrolase CLEA | Cyclohexanone | H₂O₂ | EGDA² | - | RT | - | 63 (Yield) | [6] |

| CALB | 4-Methylcyclohexanone | 30% H₂O₂ | (±)-4-Methyloctanoic acid | Toluene | 25 | 72 | 47 (Yield) | [5][9] |

¹Urea-Hydrogen Peroxide ²Ethylene Glycol Diacetate

Table 2: Chemical Catalysis for the Baeyer-Villiger Oxidation of Cyclohexanone

| Catalyst | Oxidant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Ref. |

| [Fe(PBT)₂(OTf)₂] | m-CPBA | CH₃CN | 60 | 5 | ~70 | - | [10] |

| --INVALID-LINK--₂ | m-CPBA | CH₃CN | 60 | 5 | ~70 | - | [10] |

| [BMIM]BF₄@Co/HY | 30% H₂O₂ | Solvent-free | 75 | 6 | 54.88 | 86.36 | [11] |

| Mg-Al hydrotalcite | H₂O₂ | - | - | 24 | - | - | [12] |

Experimental Protocols

General Protocol for Chemoenzymatic Baeyer-Villiger Oxidation

This protocol is a representative example based on procedures described in the literature.[5][8]

Materials:

-

Cyclic ketone (e.g., 4-methylcyclohexanone, 0.5 mmol)

-

Carboxylic acid (e.g., (±)-4-methyloctanoic acid, 1 mmol)

-

Toluene (1 mL)

-

Immobilized Lipase (e.g., native CALB, 0.1 g)

-

30% Hydrogen Peroxide (1 mmol)

-

Dichloromethane

-

10% NaHCO₃ solution

-

Anhydrous MgSO₄

-

n-Decane (for GC standard)

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

To a 25 mL round-bottom flask, add the ketone (0.5 mmol), carboxylic acid (1 mmol), and toluene (1 mL).

-

Shake the flask to ensure mixing.

-

Add the immobilized lipase (0.1 g) to the mixture.

-

Add 30% H₂O₂ (1 mmol) dropwise to the flask.

-

Seal the flask with a septum and place it in a thermostatted shaker at 25°C with orbital stirring at 250 rpm.

-

Monitor the reaction progress by periodically taking a 15 µL sample, diluting it with 1 mL of dichloromethane containing an external standard (n-decane), and analyzing by Gas Chromatography (GC).

-

Once the reaction is complete (as determined by GC, typically after 3-8 days), quench the reaction by washing the mixture with 5 mL of a 10% NaHCO₃ solution.

-

Separate the organic layer and dry it over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under vacuum.

-

Purify the crude product by column chromatography using a hexane:ethyl acetate (4:1) eluent to obtain the pure lactone.

References

- 1. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 2. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Baeyer-Villiger氧化反应 [sigmaaldrich.cn]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Optimization of chemoenzymatic Baeyer-Villiger oxidation of cyclohexanone to ε-caprolactone using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Chemo-enzymatic Baeyer–Villiger oxidation of 4-methylcyclohexanone via kinetic resolution of racemic carboxylic acids: direct access to enantioenriched lactone - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Catalytic and Stoichiometric Baeyer–Villiger Oxidation Mediated by Nonheme Peroxo-Diiron(III), Acylperoxo, and Iodosylbenzene Iron(III) Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

The Biological Activity of gamma-Caprolactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-Caprolactone (γ-caprolactone), a five-membered cyclic ester, is a molecule of growing interest in various scientific fields. While its applications in polymer chemistry, particularly as a comonomer with ε-caprolactone for the synthesis of biodegradable polyesters for biomedical applications, are well-documented, its intrinsic biological activities are less comprehensively reviewed. This technical guide provides an in-depth overview of the known biological effects of γ-caprolactone, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related disciplines.

Physicochemical Properties

A foundational understanding of the physicochemical properties of γ-caprolactone is crucial for the design and interpretation of biological experiments.

| Property | Value |

| Molecular Formula | C₆H₁₀O₂ |

| Molecular Weight | 114.14 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 219-220 °C |

| Density | 1.023 g/mL at 25 °C |

| Synonyms | γ-Hexalactone, 5-Ethyldihydro-2(3H)-furanone, 4-Hexanolide |

| CAS Number | 695-06-7 |

Genotoxic and Immunomodulatory Activities

Recent in vitro studies have revealed that γ-caprolactone exhibits both genotoxic and immunomodulatory effects on human peripheral blood mononuclear cells (PBMCs), specifically lymphocytes. These activities are concentration-dependent and highlight the need for careful consideration of its safety profile and potential therapeutic applications.

Quantitative Data

The following table summarizes the key quantitative findings from in vitro assays on human lymphocytes exposed to γ-caprolactone for 72 hours.[1][2]

Table 1: Genotoxic and Immunomodulatory Effects of γ-Caprolactone on Human Lymphocytes [1][2]

| Biological Effect | Concentration | Result |

| Genotoxicity | 5.15 µM | 71.43% increase in DNA damage compared to negative control |

| Immunomodulation | 0.0515 µM | ~56% increase in IL-1β secretion |

| 0.515 µM | Increase in IL-1β secretion | |

| 5.15 µM | ~93% increase in IL-1β secretion | |

| 5.15 µM | ~60% increase in IL-6 secretion | |

| 5.15 µM | ~68% increase in TNF-α secretion | |

| 5.15 µM | ~29% increase in IFN-γ secretion | |

| 5.15 µM | ~46% decrease in IL-10 secretion | |

| Cytotoxicity | 0.0515 - 5.15 µM | No significant effect on cell viability or proliferation |

Experimental Protocols

1. Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs): [1]

-

Whole blood was collected from healthy volunteers in heparinized tubes.

-

PBMCs were isolated using Ficoll-Paque density gradient centrifugation.

-

The isolated cells were washed and resuspended in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.

2. Cytotoxicity Assay: [1]

-

Lymphocytes were exposed to various concentrations of γ-caprolactone for 72 hours.

-

Cell proliferation was assessed by counting the total number of cells.

-

Cell viability was determined using the Trypan Blue exclusion method.

3. Comet Assay for Genotoxicity: [1]

-

Lymphocytes were treated with γ-caprolactone for 72 hours.

-

The cells were then embedded in agarose on microscope slides and lysed.

-

DNA was allowed to unwind under alkaline conditions (pH > 13).

-

Electrophoresis was performed at 25V and 300mA for 20 minutes.

-

The resulting "comets" were stained with silver nitrate and analyzed under a microscope to quantify DNA damage.

4. Cytokine Quantification: [1]

-

Lymphocytes were cultured in the presence of different concentrations of γ-caprolactone for 72 hours.

-

The cell culture supernatants were collected.

-

The concentrations of various cytokines (IL-1β, IL-6, TNF-α, IFN-γ, and IL-10) were determined using enzyme-linked immunosorbent assay (ELISA) kits.

Visualizations

References

(R)-gamma-Caprolactone as a Pheromone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-gamma-Caprolactone is a naturally occurring chiral lactone that functions as a crucial component of the sex pheromone in several species of dermestid beetles, most notably the glabrous cabinet beetle (Trogoderma glabrum) and the khapra beetle (Trogoderma granarium).[1][2] As a semiochemical, it plays a vital role in mate recognition and sexual communication, making it a molecule of significant interest for the development of species-specific pest management strategies. This technical guide provides an in-depth overview of the chemical properties, biological activity, and experimental methodologies associated with (R)-gamma-caprolactone as a pheromone.

Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C₆H₁₀O₂ | |

| Molecular Weight | 114.14 g/mol | |

| IUPAC Name | (R)-5-Ethyldihydrofuran-2(3H)-one | |

| Chirality | The (R)-enantiomer is the biologically active form. | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 219-220 °C | |

| Solubility | Soluble in organic solvents. |

Biological Activity and Significance

(R)-gamma-Caprolactone is a key component of the female-produced sex pheromone of Trogoderma glabrum and has also been identified in the pheromone blend of Trogoderma granarium.[1][2] The biological activity is highly stereospecific, with the (R)-enantiomer eliciting the primary behavioral response in males. The perception of this specific chiral molecule is a critical step in the initiation of mating behavior.

The pheromone blend of Trogoderma species is complex, often consisting of multiple components including macrocyclic lactones and unsaturated aldehydes. (R)-gamma-caprolactone acts in concert with these other compounds to produce the full behavioral repertoire associated with mating.

Biosynthesis

The precise biosynthetic pathway of (R)-gamma-caprolactone in Trogoderma species has not been fully elucidated. However, it is generally understood that many insect pheromones, including lactones, are derived from fatty acid metabolism.[3] In Coleoptera, the production of pheromones is often regulated by juvenile hormone III.[3] Further research is required to identify the specific enzymes and metabolic steps involved in the biosynthesis of (R)-gamma-caprolactone in these insects. In some microorganisms, gamma-lactones are synthesized from carboxylic acids.[4]

Olfactory Signaling Pathway

The perception of (R)-gamma-caprolactone by male Trogoderma beetles is mediated by specialized olfactory receptor neurons (ORNs) located in the antennae. While the specific olfactory receptors (ORs) for (R)-gamma-caprolactone in Trogoderma have not yet been identified, the general mechanism of insect olfaction is well-established.

Upon binding of the pheromone molecule to an OR, a conformational change is induced, leading to the activation of a G-protein. This initiates a downstream signaling cascade, typically involving the production of second messengers like inositol triphosphate (IP3) or cyclic AMP (cAMP). This ultimately results in the depolarization of the ORN and the generation of an action potential, which is transmitted to the antennal lobe of the brain for processing.

Caption: Generalized olfactory signaling pathway for (R)-gamma-caprolactone.

Experimental Protocols

Pheromone Collection

A common method for collecting volatile pheromones from live insects is through the use of a solid adsorbent like Porapak-Q.[2]

Protocol: Pheromone Collection using Porapak-Q

-

Apparatus Setup:

-

Place a group of virgin female Trogoderma beetles in a glass aeration chamber.

-

Connect the outlet of the chamber to a glass tube containing Porapak-Q adsorbent.

-

Draw air through the system using a vacuum pump at a controlled flow rate.

-

An air scrubber containing activated charcoal can be placed at the inlet to purify the incoming air.

-

-

Collection:

-

Aerate the insects for a period of 24-48 hours to collect a sufficient quantity of the volatile pheromones onto the Porapak-Q.

-

-

Elution:

-

Remove the Porapak-Q tube and elute the trapped compounds with a suitable solvent, such as hexane or diethyl ether.

-

Concentrate the eluate under a gentle stream of nitrogen.

-

-

Analysis:

-

Analyze the concentrated extract using gas chromatography-mass spectrometry (GC-MS) to identify and quantify the pheromone components.

-

Caption: Workflow for the collection of volatile pheromones.

Behavioral Bioassays

Behavioral bioassays are essential for determining the biological activity of pheromone components. A simple olfactometer can be used to assess the attraction of male beetles to the test compound.

Protocol: Simple Olfactometer Bioassay

-

Apparatus:

-

Use a Y-tube or a four-arm olfactometer.

-

Provide a purified and humidified air stream through each arm.

-

-

Stimulus Preparation:

-

Dissolve the synthetic (R)-gamma-caprolactone in a high-purity solvent (e.g., hexane) to create a stock solution.

-

Prepare a serial dilution of the stock solution to test a range of concentrations.

-

Apply a known volume of the test solution to a filter paper strip and allow the solvent to evaporate.

-

Use a filter paper treated with solvent only as a control.

-

-

Bioassay:

-

Introduce a single male Trogoderma beetle at the downwind end of the olfactometer.

-

Place the test and control filter papers in the upwind arms of the olfactometer.

-

Observe the beetle's behavior for a set period (e.g., 5-10 minutes).

-

Record the first choice of arm and the time spent in each arm.

-

-

Data Analysis:

-

Analyze the data using appropriate statistical tests (e.g., Chi-squared test) to determine if there is a significant preference for the arm containing the pheromone.

-

Caption: Logical flow of a behavioral bioassay experiment.

Quantitative Data

Conclusion

(R)-gamma-Caprolactone is a well-established, stereospecific pheromone component of significant importance in the chemical communication of Trogoderma beetles. While its role in attracting males for mating is clear, further research is warranted to fully understand its biosynthesis, the specific details of its neural perception, and its precise contribution to the overall pheromone blend. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the fascinating biology of this semiochemical and to explore its potential in the development of novel and effective pest management tools.

References

- 1. "Chemical Communication in the Mating Behavior of Trogoderma glabrum (H" by Richard E. Greenblatt, Wendell E. Burkholder et al. [digitalcommons.usu.edu]

- 2. "Porapak-Q Collection of Pheromone Components and Isolation of (Z)- and" by John H. Cross, Russell C. Byler et al. [digitalcommons.usu.edu]

- 3. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jesp.journals.ekb.eg [jesp.journals.ekb.eg]

An In-depth Technical Guide to γ-Caprolactone as a Flavor Compound in Food

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Caprolactone, a naturally occurring lactone, is a significant contributor to the desirable aroma and flavor profiles of a wide variety of foods. This technical guide provides a comprehensive overview of its chemical and sensory properties, natural occurrence, and applications within the food industry. Detailed methodologies for its analysis, alongside insights into its biosynthesis and chemical synthesis, are presented to serve as a valuable resource for researchers and professionals in flavor science and related fields.

Introduction

γ-Caprolactone (gamma-hexalactone) is a cyclic ester that imparts sweet, creamy, and fruity notes to food products. Its presence has been identified in numerous fruits, dairy products, and fermented beverages, where it contributes to their characteristic aromas.[1][2] As a flavoring substance, it is recognized as safe for its intended use by regulatory bodies such as the Flavor and Extract Manufacturers Association (FEMA). This guide delves into the technical aspects of γ-caprolactone, offering a detailed examination of its role as a key flavor compound.

Chemical and Physical Properties

γ-Caprolactone is a colorless liquid with the chemical formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol .[3] It is characterized by a five-membered ring structure. Key physical properties are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₂ | [3] |

| Molecular Weight | 114.14 g/mol | [3] |

| CAS Number | 695-06-7 | [3] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 219 °C | [4] |

| Density | 1.023 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.439 | [4] |

Sensory Profile and Flavor Threshold